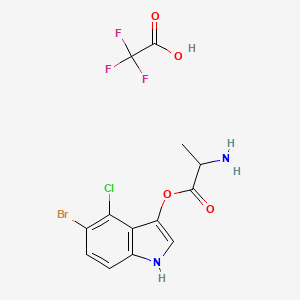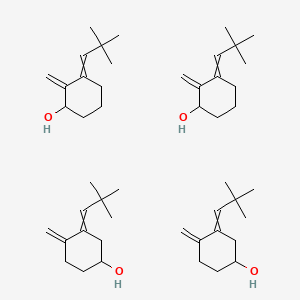
3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically binds to free human immunoglobulin E (IgE) in the blood and interstitial fluid. It is primarily used to treat severe persistent allergic forms of asthma, nasal polyps, urticaria (hives), and immunoglobulin E-mediated food allergy . Omalizumab is marketed under the brand name Xolair and has been a significant advancement in the treatment of allergic diseases.
準備方法
Synthetic Routes and Reaction Conditions: Omalizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to express the antibody. The antibody is subsequently purified using a series of chromatography steps to ensure high purity and activity .
Industrial Production Methods: The industrial production of omalizumab involves large-scale cell culture bioreactors, typically ranging from 10,000 to 20,000 liters. The production process includes cell culture, harvest, purification, and formulation. The final product is formulated as a sterile, preservative-free lyophilized powder for subcutaneous injection .
化学反応の分析
Types of Reactions: Omalizumab primarily undergoes binding reactions with its target, immunoglobulin E (IgE). It does not typically undergo chemical reactions such as oxidation, reduction, or substitution in the traditional sense of small molecule chemistry .
Common Reagents and Conditions: The primary reagents involved in the production of omalizumab are the cell culture media components, chromatography resins for purification, and buffers for formulation. The conditions are tightly controlled to maintain the stability and activity of the antibody .
Major Products Formed: The major product formed is the omalizumab-IgE complex, which prevents IgE from binding to its receptors on immune cells, thereby inhibiting the allergic response .
科学的研究の応用
Omalizumab has a wide range of applications in scientific research, particularly in the fields of immunology and allergy. It is used to study the role of IgE in allergic reactions and to develop new therapeutic strategies for allergic diseases. In clinical research, omalizumab has been shown to improve asthma control, reduce the incidence and frequency of exacerbations, and decrease the need for corticosteroids . It is also being investigated for its potential use in other IgE-mediated conditions, such as chronic spontaneous urticaria and nasal polyps .
作用機序
Omalizumab works by binding to the C-epsilon-3 locus of immunoglobulin E (IgE), the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils. By binding to IgE, omalizumab reduces the levels of free IgE in the blood and prevents IgE from interacting with its receptors on immune cells. This inhibition reduces the release of inflammatory mediators from mast cells and basophils, thereby mitigating allergic symptoms .
類似化合物との比較
Dupilumab: Another monoclonal antibody used to treat allergic diseases, but it targets the interleukin-4 receptor alpha (IL-4Rα) rather than IgE.
Mepolizumab: A monoclonal antibody that targets interleukin-5 (IL-5) and is used to treat eosinophilic asthma.
Reslizumab: Similar to mepolizumab, it targets IL-5 and is used for severe eosinophilic asthma
Uniqueness of Omalizumab: Omalizumab is unique in its specific targeting of IgE, making it particularly effective for conditions where IgE plays a central role. Unlike other monoclonal antibodies that target cytokines or their receptors, omalizumab directly reduces the levels of free IgE, thereby preventing the activation of mast cells and basophils .
特性
CAS番号 |
9024-00-4 |
|---|---|
分子式 |
C48H80O4 |
分子量 |
721.1 g/mol |
IUPAC名 |
3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |
InChIキー |
UMDARFJWVLMIOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


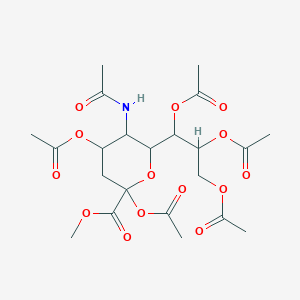

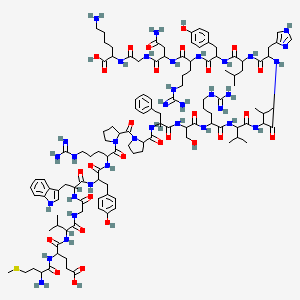
![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)
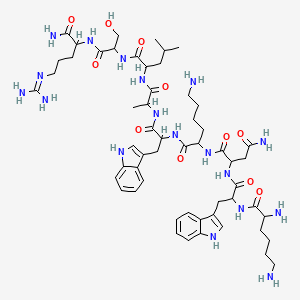
![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)
![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
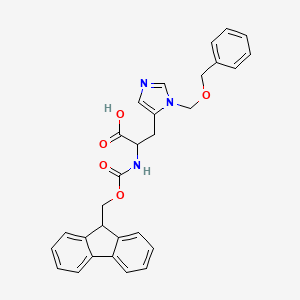
![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
